

Toxicological Profile of 1-Phenylpentan-2-one: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 1-Phenylpentan-2-one

Cat. No.: B142835

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Disclaimer: Due to a lack of publicly available toxicological data for **1-phenylpentan-2-one**, this document utilizes a read-across approach based on structurally similar compounds. The information presented herein is intended for research and informational purposes and should be interpreted with caution.

Introduction

1-Phenylpentan-2-one, also known as benzyl propyl ketone, is a chemical intermediate with potential applications in various industrial sectors. A comprehensive understanding of its toxicological profile is essential for ensuring safe handling, use, and for predicting potential human health and environmental risks. This technical guide provides a detailed overview of the known and predicted toxicological properties of **1-phenylpentan-2-one**, drawing upon available data for the compound and its structural analogs.

Physicochemical Properties

Property	Value	Reference
CAS Number	6683-92-7	
Molecular Formula	C ₁₁ H ₁₄ O	
Molecular Weight	162.23 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	237-239 °C	
LogP	2.8	

Toxicological Data Summary

The following tables summarize the available toxicological data for **1-phenylpentan-2-one** and its structural analogs. It is important to note that much of the data is derived from read-across from these analogs due to the absence of specific studies on **1-phenylpentan-2-one**.

Acute Toxicity

Endpoint	Species	Route	Value	Classification	Reference
Oral LD ₅₀	Rat	Oral	> 2000 mg/kg	Not Classified (Read-across from 1-phenyl-2-propanone)	
Dermal LD ₅₀	Rabbit	Dermal	> 2000 mg/kg	Not Classified (Read-across from 1-phenyl-2-propanone)	
Inhalation LC ₅₀	Rat	Inhalation	No data available	-	

GHS Classification based on read-across: Harmful if swallowed (Category 4) is often cited by suppliers, suggesting an LD₅₀ in the range of 300-2000 mg/kg, though specific study data is not available.

Irritation and Sensitization

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Rabbit	Not irritating (Read-across from 1-phenyl-2-propanone)	Not Classified	
Eye Irritation	Rabbit	Irritating (Read-across from 1-phenyl-2-propanone)	Category 2	
Skin Sensitization	Mouse	Not sensitizing (Read-across from 1-phenyl-2-propanone)	Not Classified	

GHS Classification: Causes serious eye irritation (Category 2) is consistently reported.

Genotoxicity

Assay	System	Result	Reference
Ames Test	S. typhimurium	Negative (with and without metabolic activation) (Read-across from 1-phenyl-2-propanone)	
In vitro Chromosomal Aberration	Mammalian Cells	Negative (with and without metabolic activation) (Read-across from 1-phenyl-2-propanone)	
In vivo Micronucleus Test	Mouse	No data available	

Repeated Dose Toxicity

Study Duration	Species	Route	NOAEL	LOAEL	Target Organs	Reference
28-day	Rat	Oral	150 mg/kg/day (Read-across from 1-phenyl-2-propanone)	500 mg/kg/day	Liver	

Experimental Protocols

Detailed experimental protocols for key toxicological endpoints are provided below, based on standard OECD guidelines and read-across data from analogous substances.

Acute Oral Toxicity (OECD 423) - Read-Across from 1-Phenyl-2-propanone

- Test Species: Rat (Sprague-Dawley), female
- Administration: Gavage, single dose
- Vehicle: Corn oil
- Dose Levels: Limit test at 2000 mg/kg body weight.
- Observation Period: 14 days
- Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Eye Irritation (OECD 405) - Read-Across from 1-Phenyl-2-propanone

- Test Species: Rabbit (New Zealand White)
- Administration: 0.1 mL of the undiluted test substance was instilled into the conjunctival sac of one eye of each animal.
- Observation Period: 72 hours, with observations at 1, 24, 48, and 72 hours post-instillation.
- Endpoints: Scoring of corneal opacity, iritis, conjunctival redness, and chemosis according to the Draize scale.

Bacterial Reverse Mutation Test (Ames Test, OECD 471) - Read-Across from 1-Phenyl-2-propanone

- Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA.
- Method: Plate incorporation method.
- Metabolic Activation: With and without Aroclor 1254-induced rat liver S9 fraction.
- Concentrations: A range of concentrations up to 5000 µg/plate .

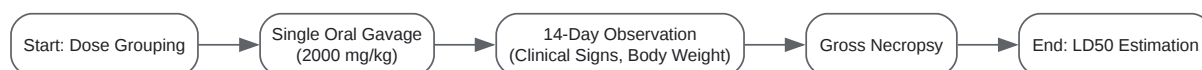
- Endpoints: A significant, dose-related increase in the number of revertant colonies.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no specific information available on the signaling pathways or detailed mechanisms of toxicity for **1-phenylpentan-2-one**. Based on its structure as a benzyl ketone, its metabolism is anticipated to proceed via reduction of the ketone to the corresponding alcohol, followed by conjugation and excretion. The observed eye irritation is likely a direct cytotoxic effect on the corneal and conjunctival cells.

Visualizations

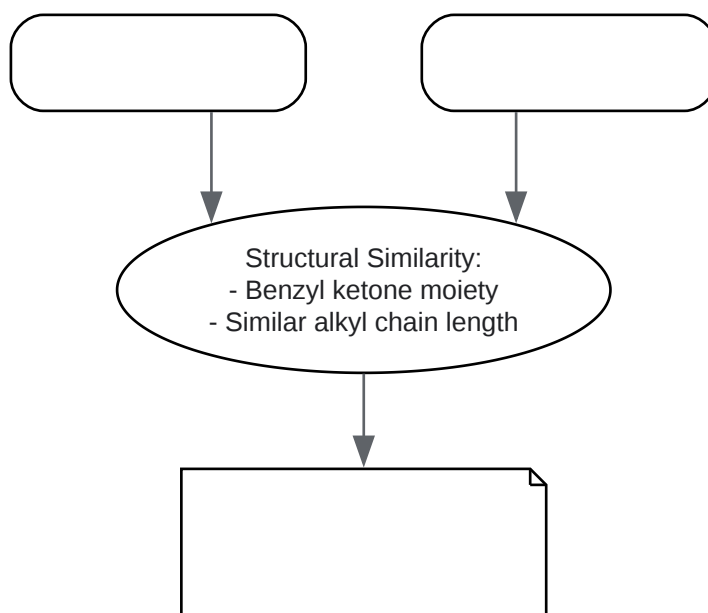
Experimental Workflow for Acute Oral Toxicity (OECD 423)



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Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Logical Relationship for Read-Across Justification



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Caption: Justification for using 1-phenyl-2-propanone for read-across to **1-phenylpentan-2-one**.

Conclusion

The toxicological profile of **1-phenylpentan-2-one** is largely uncharacterized through direct experimental studies. Based on GHS classifications from suppliers and a read-across approach using data from the structurally similar compound 1-phenyl-2-propanone, **1-phenylpentan-2-one** is predicted to be harmful if swallowed and to cause serious eye irritation. It is not expected to be a skin irritant or sensitizer, nor is it predicted to be genotoxic. Repeated oral exposure may lead to effects on the liver at high doses. These conclusions are based on the principle of chemical similarity and should be confirmed with substance-specific testing for definitive risk assessment. Researchers and drug development professionals should handle this compound with appropriate precautions, particularly avoiding ingestion and eye contact.

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